molecular formula C10H21ClN2O2 B13656367 Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride

Cat. No.: B13656367
M. Wt: 236.74 g/mol
InChI Key: IXBLNFDWECFVSM-WSZWBAFRSA-N
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Description

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 4-methyl-2-pyrrolidone, with an amine source under acidic or basic conditions.

    Introduction of the Boc Protecting Group: The amino group on the pyrrolidine ring is then protected using a tert-butoxycarbonyl (Boc) group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid (HCl) in an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or receptors. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-Boc-3-amino-4-ethylpyrrolidine hydrochloride
  • Trans-1-Boc-3-amino-4-phenylpyrrolidine hydrochloride
  • Trans-1-Boc-3-amino-4-isopropylpyrrolidine hydrochloride

Uniqueness

Trans-1-Boc-3-amino-4-methylpyrrolidine hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the pyrrolidine ring enhances its steric and electronic characteristics, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1

InChI Key

IXBLNFDWECFVSM-WSZWBAFRSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CC1CN(CC1N)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

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